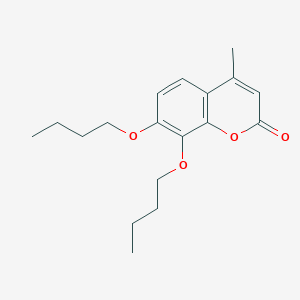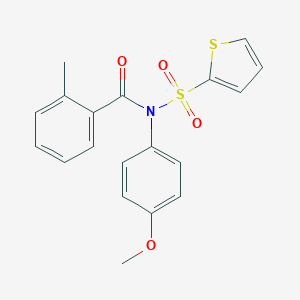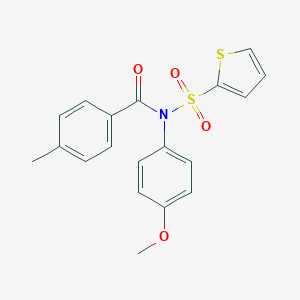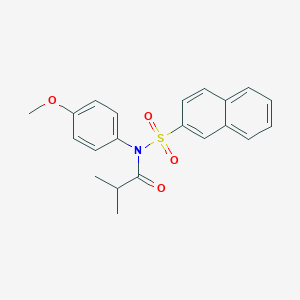
2-((3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as C21H14ClF3NO5 and is a synthetic compound that is used in laboratory experiments.
Wirkmechanismus
The mechanism of action of C21H14ClF3NO5 is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
C21H14ClF3NO5 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in the body. It also inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, the compound has been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
C21H14ClF3NO5 has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent anti-inflammatory and anti-cancer properties, making it an ideal candidate for drug development. However, the compound has certain limitations, such as its solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the use of C21H14ClF3NO5 in scientific research. One possible direction is the development of new drugs and pharmaceuticals based on the compound. It can also be used in the development of new therapies for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, C21H14ClF3NO5 is a synthetic compound that has gained significant attention in scientific research. It exhibits potent anti-inflammatory and anti-cancer properties and has several applications in drug development. The compound has been found to inhibit the activity of certain enzymes and proteins in the body, leading to a reduction in inflammation and the growth of cancer cells. However, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of C21H14ClF3NO5 involves the reaction of 7-hydroxy-4H-chromen-4-one, 2-chlorophenol, 2-trifluoromethylaniline, and acetic anhydride. The reaction takes place in the presence of a catalyst and is carried out under controlled conditions. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
C21H14ClF3NO5 has been extensively used in scientific research due to its various applications. It is commonly used in the development of new drugs and pharmaceuticals. The compound has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has also been used in the treatment of various diseases such as arthritis, asthma, and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C24H15ClF3NO5 |
|---|---|
Molekulargewicht |
489.8 g/mol |
IUPAC-Name |
2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H15ClF3NO5/c25-17-6-2-4-8-19(17)34-21-12-33-20-11-14(9-10-15(20)23(21)31)32-13-22(30)29-18-7-3-1-5-16(18)24(26,27)28/h1-12H,13H2,(H,29,30) |
InChI-Schlüssel |
QLGJIXYHPPYZDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)





